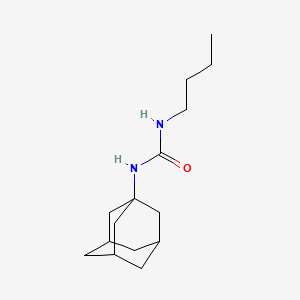![molecular formula C24H23NO4 B4064896 4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4064896.png)
4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Descripción general
Descripción
4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate, also known as BPTD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
- The study by Trujillo-Ferrara et al. (2004) examined the crystal structure of compounds similar to the one . They found significant dihedral angles between the acetoxy group and the phenyl ring in these compounds, influencing their crystal packing behavior. Such structural insights are crucial for understanding the physical and chemical properties of these compounds (Trujillo-Ferrara et al., 2004).
2. Chemical Synthesis and Modification
- Various studies focus on the synthesis and modification of compounds structurally related to "4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0
2,6]dec-4-yl)acetate". For instance, Alleman and Vogel (1993) explored the regio- and stereoselective thioamination of related compounds. Such research contributes to the development of novel synthetic methods for complex organic molecules (Alleman & Vogel, 1993).
3. Drug Design and Therapy Applications
- Jilani et al. (2013) reported the synthesis and evaluation of compounds related to 4-benzylphenyl acetate derivatives in the context of inflammatory bowel diseases. Their research highlights the potential therapeutic applications of such compounds in medical treatments (Jilani et al., 2013).
4. Antimicrobial and Antitubercular Studies
- Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated their anti-tubercular activity. This research underlines the importance of such compounds in the development of new antimicrobial agents (Nimbalkar et al., 2018).
5. Chemical Properties and Reactions
- Studies like the one conducted by Matsumoto et al. (2005) explore the chemical properties and reactions of related compounds. Their research on the chemiluminescence profile of such compounds in different mediums can be pivotal for their application in analytical chemistry and sensor technology (Matsumoto et al., 2005).
Propiedades
IUPAC Name |
(4-benzylphenyl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-20(14-25-23(27)21-17-8-9-18(13-17)22(21)24(25)28)29-19-10-6-16(7-11-19)12-15-4-2-1-3-5-15/h1-7,10-11,17-18,21-22H,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQGGLOQYWXASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)OC4=CC=C(C=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064826.png)
![1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4064836.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4064848.png)
![4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B4064866.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4064872.png)
![N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064873.png)
![4-(2-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4064878.png)
![1-(1-adamantyl)-2-[(2-methoxyethyl)amino]ethanone hydrochloride](/img/structure/B4064879.png)
![1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4064886.png)
![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide](/img/structure/B4064903.png)
![N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064923.png)
